2-Methoxythiophene-3-carbaldehyde CAS 41057-07-2 properties
2-Methoxythiophene-3-carbaldehyde CAS 41057-07-2 properties
An In-Depth Technical Guide to 2-Methoxythiophene-3-carbaldehyde (CAS 41057-07-2): Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary
2-Methoxythiophene-3-carbaldehyde is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. As a bifunctional molecule, it features a nucleophilic, electron-rich thiophene ring activated by a methoxy group, and an electrophilic carbaldehyde moiety. This unique electronic and structural arrangement makes it a versatile synthetic intermediate for the construction of more complex molecular architectures, particularly fused thiophene-based ring systems. Thiophene scaffolds are considered privileged structures in drug development, appearing in numerous FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, a proposed synthetic pathway, key chemical reactions, and critical safety protocols for 2-Methoxythiophene-3-carbaldehyde, designed for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. The data presented below has been consolidated from various chemical suppliers and databases.
Table 1: Chemical Identifiers for 2-Methoxythiophene-3-carbaldehyde
| Identifier | Value | Source |
| CAS Number | 41057-07-2 | [2][3] |
| Molecular Formula | C₆H₆O₂S | [2][4] |
| Molecular Weight | 142.18 g/mol | [2][3] |
| InChI | 1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3 | [2][4] |
| InChIKey | UIUKIKLGNRUZJK-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | COC1=C(C=CS1)C=O | [4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid, powder | [2] |
| Melting Point | 58-59 °C | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room Temperature | [2] |
Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous thiophene derivatives allows for a reliable characterization profile.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.2 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| Thiophene Proton (H-5) | δ 7.5 - 7.8 ppm (doublet) | Deshielded by proximity to the sulfur atom and the electron-withdrawing aldehyde group. | |
| Thiophene Proton (H-4) | δ 7.0 - 7.3 ppm (doublet) | Coupled to H-5. | |
| Methoxy Protons (-OCH₃) | δ 3.9 - 4.2 ppm (singlet) | Typical range for an aryl methoxy group. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 180 - 185 ppm | Characteristic of an aldehyde carbonyl carbon. |
| Thiophene Carbons (C-2, C-3, C-4, C-5) | δ 110 - 165 ppm | Four distinct signals are expected, with C-2 and C-3 (bearing substituents) being the most downfield. | |
| Methoxy Carbon (-OCH₃) | δ 55 - 60 ppm | Typical chemical shift for a methoxy carbon. | |
| IR Spectroscopy | Aldehyde C=O Stretch | 1670 - 1690 cm⁻¹ (strong) | A strong, sharp absorption characteristic of a conjugated aldehyde. |
| Thiophene Ring C=C Stretch | 1500 - 1600 cm⁻¹ | Multiple bands corresponding to the aromatic ring vibrations. | |
| C-O Stretch (Methoxy) | 1200 - 1300 cm⁻¹ and 1000-1050 cm⁻¹ | Asymmetric and symmetric stretching of the C-O-C bond. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 142.01 | Corresponding to the molecular formula C₆H₆O₂S.[4] |
Synthesis and Purification
A robust synthesis is critical for obtaining high-purity material for subsequent applications. While multiple routes to substituted thiophenes exist, a highly effective and regioselective method for introducing a formyl group at the 3-position of 2-methoxythiophene involves ortho-directed metalation followed by electrophilic quench.
Rationale for Synthetic Strategy
The methoxy group at the 2-position of the thiophene ring is a powerful ortho-directing group for lithiation. The lone pairs on the oxygen atom coordinate to the lithium cation of an organolithium base (like n-butyllithium), directing the deprotonation to the adjacent C-3 position with high selectivity. This avoids the formation of the isomeric 5-formyl product that might arise from electrophilic substitution methods like the Vilsmeier-Haack reaction. Quenching the resulting 3-lithiated intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), yields the target aldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Methoxythiophene-3-carbaldehyde.
Experimental Protocol
Materials: 2-Methoxythiophene, n-Butyllithium (solution in hexanes), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Magnesium sulfate (anhydrous), and silica gel for chromatography.
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-methoxythiophene (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation (Quench): Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. The addition is typically exothermic; maintain the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-Methoxythiophene-3-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The utility of 2-Methoxythiophene-3-carbaldehyde stems from the distinct reactivity of its two functional groups, making it a valuable building block for more complex heterocyclic systems.[5][6]
-
Reactions at the Aldehyde Group: The aldehyde is a key electrophilic site. It readily undergoes nucleophilic addition and condensation reactions. This allows for chain extension and the introduction of new functionalities.
-
Oxidation: Can be oxidized to the corresponding 2-methoxythiophene-3-carboxylic acid using standard oxidants (e.g., Ag₂O, PCC).[7]
-
Reduction: Can be reduced to (2-methoxythiophen-3-yl)methanol using reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: Serves as an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations to form various α,β-unsaturated derivatives.
-
Reductive Amination: Can be converted to various amines by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).
-
-
Reactions at the Thiophene Ring: The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. The methoxy group at C-2 and the aldehyde at C-3 direct incoming electrophiles primarily to the C-5 position.
Caption: Key reaction pathways for 2-Methoxythiophene-3-carbaldehyde.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. The following information is derived from available Safety Data Sheets (SDS).[2][8][9]
Table 4: GHS Hazard Information
| Category | Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 | Warning |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |
| STOT - Single Exposure | H335 | May cause respiratory irritation | GHS07 | Warning |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[8] Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11] For long-term stability and to prevent oxidation of the aldehyde, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[8]
Conclusion
2-Methoxythiophene-3-carbaldehyde is a valuable and versatile building block for synthetic organic chemistry. Its well-defined reactivity at both the aldehyde function and the thiophene core provides chemists with a reliable platform for constructing diverse and complex molecules. For professionals in drug discovery, its utility in preparing novel thiophene-containing heterocyclic systems, which are known to exhibit a wide range of biological activities, makes it a compound of high strategic importance. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.
References
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2-methoxythiophene-3-carbaldehyde. PubChemLite. [Link]
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Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society. [Link]
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2-Methoxythiophene. PubChem. [Link]
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3-Methoxythiophene-2-carbaldehyde. PubChem. [Link]
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2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. PMC. [Link]
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
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SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan J. Chem. [Link]
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Cas 35134-07-7,3-Methoxythiophene-2-carbaldehyde. LookChem. [Link]
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Thiophene, 2-methyl-. NIST WebBook. [Link]
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1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. ResearchGate. [Link]
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